2-(1H-indol-2-yl)-4-methylphenol
Description
2-(1H-Indol-2-yl)-4-methylphenol is a hybrid aromatic compound featuring a phenol ring substituted with a methyl group at the 4-position and an indole moiety at the 2-position. This structure combines the electron-rich phenolic hydroxyl group with the planar, π-conjugated indole system, making it a molecule of interest in medicinal chemistry and materials science.
Properties
CAS No. |
58697-57-7 |
|---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(1H-indol-2-yl)-4-methylphenol |
InChI |
InChI=1S/C15H13NO/c1-10-6-7-15(17)12(8-10)14-9-11-4-2-3-5-13(11)16-14/h2-9,16-17H,1H3 |
InChI Key |
MUKYIYYGYCUBRL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)C2=CC3=CC=CC=C3N2 |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenolic Indoles
4-Chloro-2-(1H-indol-2-yl)phenol (CAS 32380-83-9)
- Structure: Chlorine replaces the methyl group at the 4-position of the phenol ring.
- Molecular Formula: C₁₄H₁₀ClNO vs. C₁₅H₁₃NO (target compound).
- Molecular weight: 243.69 g/mol (Cl analog) vs. ~223.27 g/mol (estimated for target compound).
- Implications: Chlorine’s electron-withdrawing effect could reduce phenolic O–H acidity relative to the methyl group’s electron-donating effect .
2-((1H-Indol-3-yl)methyl)phenol (3h)
- Structure: Indole is linked via a methylene (–CH₂–) bridge at the phenol’s 2-position.
- Molecular Formula: C₁₅H₁₃NO (same as target compound).
- NMR data (δ 9.99 ppm for phenolic O–H; δ 4.10 ppm for –CH₂–) contrast with the target compound’s expected sharp O–H peak and absence of aliphatic protons .
Extended Conjugation and Functional Groups
2-((2-(1H-Indol-2-yl)ethyl)diazinyl)-5-aminophenol
- Structure: Contains an azo (–N=N–) group and ethyl spacer between indole and phenol.
- Key Differences :
4-Amino-3-(1H-indol-1-yl)phenylmethanone
- Structure : A ketone bridges two aromatic rings, with indole at a meta position.
- Key Differences: The ketone group disrupts conjugation, alters electron distribution, and may improve metabolic stability compared to the phenolic O–H’s lability.
Bulky and Chiral Derivatives
2-(1-Adamantyl)-4-methylphenol
- Structure : Adamantyl group replaces indole at the 2-position.
- Key Differences :
2-((1S)-1-Amino-2-methylpropyl)-4-methylphenol
- Structure: Chiral aminoalkyl chain at the 2-position.
- Key Differences: The chiral center enables enantioselective interactions, unlike the target compound’s achiral structure. Amino group introduces basicity and hydrogen-bonding capacity .
Physicochemical and Spectroscopic Properties
Table 1: Comparative Analysis of Key Properties
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